molecular formula C16H19NaO2 B099935 Mebane sodium salt CAS No. 16550-39-3

Mebane sodium salt

Cat. No.: B099935
CAS No.: 16550-39-3
M. Wt: 266.31 g/mol
InChI Key: PIFVVPYZGHCUTH-UHFFFAOYSA-M
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Description

It is a derivative of phenylacetic acid and is structurally similar to other NSAIDs such as ibuprofen and aspirin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mebane sodium salt involves the reaction of 2-methyl-4-phenyl-4-cyclohexenecarboxylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Mebane sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new salts with different cations.

Scientific Research Applications

Mebane sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Widely used in the development of anti-inflammatory drugs and pain relievers.

    Industry: Employed in the formulation of pharmaceutical products and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Aspirin: A widely used NSAID known for its pain-relieving and anti-inflammatory effects.

    Naproxen: An NSAID with a longer duration of action compared to ibuprofen and aspirin.

Uniqueness

Mebane sodium salt is unique in its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its sodium salt form enhances its solubility and bioavailability, making it an effective option for oral administration.

Properties

IUPAC Name

sodium;5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2.Na/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12;/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFVVPYZGHCUTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7698-97-7 (Parent)
Record name ORF 4563
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10937095
Record name Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16550-39-3
Record name ORF 4563
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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